3,3-Dimethyl-2-pentanone
Overview
Description
3,3-Dimethyl-2-pentanone is a ketone, which is a type of organic compound that contains a carbonyl group (C=O) bonded to two carbon atoms . It is a colorless liquid with an odor similar to that of acetone . It is used in an experimental method to measure the equilibrium isotopic fractionation factor (αeq) for C-bound H positions adjacent to the carbonyl group in ketones .
Synthesis Analysis
The synthesis of 3,3-Dimethyl-2-pentanone involves the reaction of magnesium alkoxyl ethyl malonate and 2-dimethyl butyryl chloride to prepare 2,2-dimethyl butyryl ethyl malonate, which is then converted into 3,3-dimethyl-2-pentanone . Another method involves the decarboxylation reaction of pivalic acid, glacial acetic acid, and water under normal pressure with a temperature of 380 to 400°C in a fixed bed reactor .
Molecular Structure Analysis
The molecular formula of 3,3-Dimethyl-2-pentanone is C7H14O . The structure contains a carbonyl group (C=O) and two methyl groups (CH3) attached to the carbonyl carbon atom .
Physical And Chemical Properties Analysis
3,3-Dimethyl-2-pentanone is a colorless, mobile liquid with an odor resembling heptane or gasoline . It evaporates when spilled, forming combustible vapors .
Scientific Research Applications
Organometallic Chemistry:
- Organometallic compounds derived from 2,2-dimethyl-3-pentanone have been studied using IR and 13 C NMR techniques. These studies help in differentiating O- and C-metallated compounds and understanding the effects of solvents and metals on 13 C chemical shifts (Meyer, Gorrichon, & Maroni, 1977).
Synthesis of Pharmaceutical Intermediates:
- 2-Dimethylamino-3-pentanone, a derivative of 3,3-Dimethyl-2-pentanone, is a key intermediate in the synthesis of alkylaminoalkylnaphthalenic analgesics. The resolution of this compound with l- and d-dibenzoyltartaric acids and their behavior in solution have been investigated (Collina, Benevelli, Vercesi, & Ghislandi, 1999).
Environmental Chemistry:
- The gas-phase reactions of OH radicals with derivatives of 3,3-Dimethyl-2-pentanone, such as 2,4-dimethyl-2-pentanol and 3,5-dimethyl-3-hexanol, have been studied to assess the occurrence and importance of alkoxy radical isomerization. These findings are significant for understanding atmospheric chemistry (Atkinson & Aschmann, 1995).
Chemical Engineering and Material Science:
- Research on the (vapor + liquid) equilibrium data in systems composed of 2-propanol, 2,2,4-trimethylpentane, and 2,4-dimethyl-3-pentanone provides insights into the azeotropic behavior of these mixtures, which is essential for industrial applications involving distillation and separation processes (Pavlíček & Wichterle, 2012).
Energy and Fuels:
- The application of 3-pentanone, a symmetric dialkyl ketone, in enhancing water imbibition in coreflooding of fractured carbonate cores, demonstrates its potential in oil recovery processes. This application could be significant in the field of enhanced oil recovery (Argüelles-Vivas, Wang, Abeykoon, & Okuno, 2020).
Safety And Hazards
3,3-Dimethyl-2-pentanone is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation or drowsiness or dizziness. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
3,3-dimethylpentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5-7(3,4)6(2)8/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHJLBQLQVSEFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174714 | |
Record name | 3,3-Dimethyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-pentanone | |
CAS RN |
20669-04-9 | |
Record name | 3,3-Dimethyl-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20669-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethyl-2-pentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020669049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylpentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.